molecular formula C13H11BO4 B2776295 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid CAS No. 872341-95-2

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B2776295
CAS No.: 872341-95-2
M. Wt: 242.04
InChI Key: CYHASYNKKTWLFZ-UHFFFAOYSA-N
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Description

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11BO4 and its molecular weight is 242.04. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors for Carbohydrate Triols

4-4'-Disubstituted biphenyl boronic acids (BBAs), related to 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid, function as "turn-on" fluorophores. They are capable of distinguishing carbohydrates based on their binding to boron as diol or triol units, offering insights into carbohydrate stereochemistry through TICT emissions (Oesch & Luedtke, 2015).

Catalyst in Dehydrative Amidation

In the realm of organic synthesis, compounds like 2,4-Bis(trifluoromethyl)phenylboronic acid, which share a structural resemblance to this compound, have been found highly effective as catalysts for dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

Applications in Heterocyclic Boronic Acids Synthesis

Boronic acids play a crucial role in the synthesis of biphenyls via Suzuki reaction. Heterocyclic boronic acids, including derivatives of this compound, are valuable in synthesizing a range of biologically active compounds (Tyrrell & Brookes, 2003).

Synthesis and Applications in Glucose Sensing Materials

Amino-3-fluorophenyl boronic acid, a derivative of this compound, has been synthesized for constructing glucose sensing materials that operate at physiological pH, demonstrating the compound's utility in developing biomedical sensing technologies (Das et al., 2003).

Development of Novel Fluorescence Probes

Compounds structurally akin to this compound have been used in designing new fluorescence probes, like DBTC, for detecting specific biochemicals in living cells, indicating their potential in biological research (Chu et al., 2019).

Decarboxylative Borylation in Drug Synthesis

Decarboxylative borylation, a process where boronic acids replace carboxylic acids, utilizes compounds similar to this compound. This method is instrumental in modifying complex molecules for pharmaceutical purposes, such as creating inhibitors for inflammatory lung diseases (Li et al., 2017).

Role in Hydrogen-Bonded Architectures

4,4′-Bipyridine combined with boronic acids, akin to this compound, form hydrogen-bonded networks significant in material science and chemistry (Rodríguez-Cuamatzi et al., 2009).

Synthesis of Multifunctional Compounds

Boronic acids, such as this compound, combined with aminophosphonic acid groups, are used to create multifunctional compounds with applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid are largely influenced by its boron content. Boron compounds are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can have various effects on cells. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is complex and involves several steps. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid and its effects on activity or function are areas of active research. The compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

4-(4-boronophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8,17-18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHASYNKKTWLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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